4-Propionyl-4'-n-hexanoyloxyazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propionyl-4’-n-hexanoyloxyazobenzene is an organic compound with the molecular formula C21H24N2O3 and a molecular weight of 352.4269 . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change color when exposed to light, making them useful in various applications such as dyes, molecular switches, and liquid crystal displays.
Preparation Methods
The synthesis of 4-Propionyl-4’-n-hexanoyloxyazobenzene typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with phenol derivatives to form azobenzene compounds.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
4-Propionyl-4’-n-hexanoyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents like sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst to form hydrazo compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazo compounds.
Scientific Research Applications
4-Propionyl-4’-n-hexanoyloxyazobenzene has several scientific research applications:
Chemistry: It is used as a photochromic compound in the study of light-induced molecular switches and sensors.
Biology: The compound’s photoresponsive properties are utilized in the development of light-controlled biological systems and optogenetics.
Medicine: Research is ongoing to explore its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: It is employed in the production of liquid crystal displays, optical data storage, and smart materials that respond to light stimuli
Mechanism of Action
The mechanism of action of 4-Propionyl-4’-n-hexanoyloxyazobenzene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the azo bond (N=N). This isomerization changes the compound’s molecular structure and properties, such as absorption spectrum and polarity. The molecular targets and pathways involved include interactions with light-sensitive receptors and enzymes that can be modulated by the compound’s photoinduced structural changes .
Comparison with Similar Compounds
4-Propionyl-4’-n-hexanoyloxyazobenzene can be compared with other azobenzene derivatives, such as:
4-Propionyl-4’-n-butanoyloxyazobenzene: Similar in structure but with a shorter butanoyloxy group instead of the hexanoyloxy group.
4-Propionyl-4’-n-heptanoyloxyazobenzene: Similar in structure but with a longer heptanoyloxy group instead of the hexanoyloxy group.
The uniqueness of 4-Propionyl-4’-n-hexanoyloxyazobenzene lies in its specific combination of propionyl and hexanoyloxy groups, which may confer distinct photochromic properties and reactivity compared to its analogs.
Properties
CAS No. |
76204-66-5 |
---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[4-[(4-propanoylphenyl)diazenyl]phenyl] hexanoate |
InChI |
InChI=1S/C21H24N2O3/c1-3-5-6-7-21(25)26-19-14-12-18(13-15-19)23-22-17-10-8-16(9-11-17)20(24)4-2/h8-15H,3-7H2,1-2H3 |
InChI Key |
WFBBAYATFGFPGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.